Biochemical FGFR 1–3 Inhibitory Potency of CPL304110 Compared to AZD4547
In biochemical kinase inhibition assays, CPL304110 demonstrates sub-nanomolar to low single-digit nanomolar potency against FGFR1, FGFR2, and FGFR3. Specifically, CPL304110 inhibits FGFR1 with an IC50 of 0.75 nM, FGFR2 with an IC50 of 0.5 nM, and FGFR3 with an IC50 of 3.05 nM [1]. In contrast, the first-generation selective FGFR inhibitor AZD4547, a chemically distinct comparator, exhibits reported IC50 values of 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 under comparable biochemical assay conditions [2]. While both compounds achieve sub-nanomolar FGFR1 potency, AZD4547 is approximately 5-fold less potent against FGFR2 relative to CPL304110 (2.5 nM versus 0.5 nM), whereas CPL304110 shows 6.1-fold selectivity for FGFR2 over FGFR3 compared to AZD4547's near-equivalent FGFR2/3 potency [1][2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against FGFR1, FGFR2, FGFR3 |
|---|---|
| Target Compound Data | FGFR1: 0.75 nM; FGFR2: 0.5 nM; FGFR3: 3.05 nM |
| Comparator Or Baseline | AZD4547: FGFR1: 0.2 nM; FGFR2: 2.5 nM; FGFR3: 1.8 nM |
| Quantified Difference | CPL304110 exhibits approximately 5-fold greater potency against FGFR2 (0.5 nM vs 2.5 nM) and 1.7-fold greater potency against FGFR3 (3.05 nM vs 1.8 nM) compared to AZD4547, with AZD4547 showing 3.75-fold greater FGFR1 potency. |
| Conditions | Recombinant human FGFR kinase domains; ADP-Glo kinase assay |
Why This Matters
The differential FGFR2 potency profile directly impacts experimental design and expected outcomes in FGFR2-driven cancer models, where CPL304110 may produce more robust target engagement at equivalent concentrations than AZD4547.
- [1] Yamani A, Zdżalik-Bielecka D, Lipner J, Stańczak A, Piórkowska N, Seweryna Stańczak P, et al. Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3). Eur J Med Chem. 2021 Jan 15;210:112990. View Source
- [2] Gavine PR, Mooney L, Kilgour E, Thomas AP, Al-Kadhimi K, Beck S, et al. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Res. 2012 Apr 15;72(8):2045-56. View Source
